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Compound of Interest

Compound Name:
(3-Bromo-2-

fluorophenyl)methanamine

Cat. No.: B151453 Get Quote

An In-depth Technical Guide to the Isomers of C₇H₇BrFN: IUPAC Nomenclature, Properties,

and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction
The molecular formula C₇H₇BrFN represents a multitude of structural isomers, each with

unique chemical and physical properties. This technical guide provides a detailed examination

of several key isomers, focusing on their International Union of Pure and Applied Chemistry

(IUPAC) nomenclature, physicochemical properties, and synthetic methodologies. The

information presented is intended to serve as a valuable resource for researchers, scientists,

and professionals involved in drug development and organic synthesis. This document will

focus on isomers based on the aniline scaffold, specifically bromofluoromethylaniline

derivatives, which are common structural motifs in medicinal chemistry.

IUPAC Nomenclature of C₇H₇BrFN Isomers
The systematic naming of organic compounds is governed by the IUPAC nomenclature rules.

For substituted anilines, the aniline core is the parent structure. The substituents (bromo,

fluoro, and methyl) are listed in alphabetical order, and their positions on the benzene ring are

indicated by numbers. The carbon atom attached to the amino group is designated as position

1. The numbering is then continued around the ring to give the substituents the lowest possible

locants.
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Below is a DOT script for a Graphviz diagram illustrating the IUPAC naming convention for a

representative isomer.

IUPAC Naming Logic for a C₇H₇BrFN Isomer

Identify Parent Structure:
Aniline

Identify Substituents:
- Bromo
- Fluoro
- Methyl

Number the Ring:
Start at -NH₂ (C1)

Lowest locants for substituents

Alphabetize Substituents:
Bromo, Fluoro, Methyl

Assemble the Name:
[Locant]-Bromo-[Locant]-Fluoro-[Locant]-Methylaniline

Click to download full resolution via product page

A flowchart for IUPAC naming of a substituted aniline.

Technical Data for Selected Isomers
This section provides detailed information on three selected isomers of C₇H₇BrFN.

2-Bromo-4-fluoro-6-methylaniline
General Information
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Property Value

IUPAC Name 2-Bromo-4-fluoro-6-methylaniline

CAS Number 202865-77-8[1]

Molecular Formula C₇H₇BrFN

Molecular Weight 204.04 g/mol

Structure

Physical Properties
Property Value Source

Form Solid

Melting Point 32-36 °C

Flash Point >110 °C (closed cup)

Spectroscopic Data
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Type Data Source

¹H NMR

(400 MHz, DMSO-d₆) δ ppm:

7.16 (dd, ³J(H-F) = 8.3 Hz,

⁴J(H-H) = 2.9 Hz, 1H, Ar), 6.91

(dd, ³J(H-F) = 9.3 Hz, ⁴J(H-H)

= 2.9 Hz, 1H, Ar), 4.83 (br. s,

2H, NH₂), 2.16 (s, 3H, CH₃)

[1]

Experimental Protocol: Synthesis
Synthesis of 2-Bromo-4-fluoro-6-methylaniline from 4-fluoro-2-methylaniline[1]

Reaction Setup: Dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) in DMF dropwise to the

aniline solution at 20 °C.

Reaction Monitoring: Stir the reaction mixture overnight.

Work-up: Pour the reaction mixture into a mixture of water, brine, and ethyl acetate. Separate

the organic layer.

Extraction: Extract the aqueous phase multiple times with ethyl acetate.

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous

sodium sulfate, filter, and concentrate.

Chromatography: Further purify the crude product by silica gel column chromatography

using an ethyl acetate/hexane eluent system.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.
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Synthesis of 2-Bromo-4-fluoro-6-methylaniline

4-fluoro-2-methylaniline
in DMF

Reaction at 20°C,
overnight

N-Bromosuccinimide
in DMF

Quench with Water/Brine
& Extract with Ethyl Acetate Wash, Dry, Concentrate Silica Gel Chromatography 2-Bromo-4-fluoro-6-methylaniline

Click to download full resolution via product page

A workflow for the synthesis of 2-bromo-4-fluoro-6-methylaniline.

4-Bromo-2-fluoro-6-methylaniline
General Information
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Property Value

IUPAC Name 4-Bromo-2-fluoro-6-methylaniline[2]

CAS Number 429683-46-5[2][3]

Molecular Formula C₇H₇BrFN[2]

Molecular Weight 204.04 g/mol [2]

Structure

Spectroscopic Data
While specific experimental data is not readily available in the cited literature, spectroscopic

analysis such as ¹H NMR, ¹³C NMR, and Mass Spectrometry would be essential for structure

confirmation. Spectroscopic data for this compound can be accessed through chemical

suppliers or spectral databases.[3][4]

Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of 4-bromo-2-fluoro-6-methylaniline is not

explicitly provided in the search results. However, a plausible synthetic route would involve the

bromination of 2-fluoro-6-methylaniline. The regioselectivity of the bromination would be

directed by the activating amino group and the deactivating but ortho-, para-directing fluoro

group, as well as the weakly activating and ortho-, para-directing methyl group.
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Below is a DOT script for a Graphviz diagram illustrating a potential synthesis workflow.

Plausible Synthesis of 4-Bromo-2-fluoro-6-methylaniline

2-fluoro-6-methylaniline

Electrophilic Aromatic
Substitution

Brominating Agent
(e.g., NBS)

Purification 4-Bromo-2-fluoro-6-methylaniline

Click to download full resolution via product page

A plausible workflow for the synthesis of 4-bromo-2-fluoro-6-methylaniline.

2-Bromo-6-fluoro-4-methylaniline
General Information

Property Value

IUPAC Name 2-Bromo-6-fluoro-4-methylaniline

CAS Number 18349-09-2[5][6]

Molecular Formula C₇H₇BrFN

Molecular Weight 204.04 g/mol

Structure

Spectroscopic Data
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Spectroscopic data (¹H NMR, IR, MS) for this compound are available from various chemical

suppliers.[5][6]

Experimental Protocol: Synthesis
Synthesis of 2-Bromo-6-fluoro-4-methylaniline from 4-methyl-2-fluoroaniline[7]

Reaction Setup: Prepare a stirred solution of 4-methyl-2-fluoroaniline in acetic acid at 15°C

under an argon atmosphere.

Bromination: Add solid N-bromosuccinimide (NBS) portionwise over 20 minutes.

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1

hour.

Work-up and Purification: The product can be isolated and purified using standard

techniques such as extraction and chromatography.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

Synthesis of 2-Bromo-6-fluoro-4-methylaniline

4-methyl-2-fluoroaniline
in Acetic Acid

Reaction at 15°C to RT

N-Bromosuccinimide

Work-up and Purification 2-Bromo-6-fluoro-4-methylaniline

Click to download full resolution via product page

A workflow for the synthesis of 2-bromo-6-fluoro-4-methylaniline.

Conclusion
This technical guide has provided a detailed overview of the IUPAC nomenclature and

experimental data for selected isomers of C₇H₇BrFN. The provided synthesis protocols and

workflows offer practical guidance for the preparation of these compounds. The structured
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presentation of data is intended to facilitate easy comparison and reference for researchers in

the field of organic and medicinal chemistry. Further research into the biological activities of

these and other isomers of C₇H₇BrFN may reveal novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b151453?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

